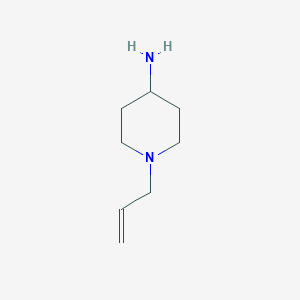
(1,3-Dioxoisoindol-2-yl) 2-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3-Dioxoisoindol-2-yl) 2-methoxybenzoate, also known as DMIOB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of isoindole derivatives and is synthesized through a multistep process involving several chemical reactions.
Mécanisme D'action
The mechanism of action of (1,3-Dioxoisoindol-2-yl) 2-methoxybenzoate involves its interaction with specific enzymes and receptors in the body. It has been found to bind to the active site of acetylcholinesterase and inhibit its activity, leading to an increase in the level of acetylcholine in the brain. This, in turn, results in improved cognitive function and memory retention.
Biochemical and Physiological Effects:
(1,3-Dioxoisoindol-2-yl) 2-methoxybenzoate has been shown to exhibit several biochemical and physiological effects in the body. It has been found to possess antioxidant properties, which can help protect the body against oxidative stress and cellular damage. (1,3-Dioxoisoindol-2-yl) 2-methoxybenzoate has also been shown to inhibit the growth of cancer cells and induce apoptosis, which can help in the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
(1,3-Dioxoisoindol-2-yl) 2-methoxybenzoate has several advantages for lab experiments, including its ease of synthesis and availability. However, it also has some limitations, such as its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research involving (1,3-Dioxoisoindol-2-yl) 2-methoxybenzoate. One potential area of study is its use as a potential drug candidate for the treatment of Alzheimer's disease. (1,3-Dioxoisoindol-2-yl) 2-methoxybenzoate has been shown to exhibit promising results in preclinical studies as an acetylcholinesterase inhibitor, which can help improve cognitive function in patients with Alzheimer's disease. Another potential area of study is its use as a potential anti-cancer agent. (1,3-Dioxoisoindol-2-yl) 2-methoxybenzoate has been found to exhibit potent anti-tumor activity in several cancer cell lines and may have potential as a novel chemotherapeutic agent.
Conclusion:
In conclusion, (1,3-Dioxoisoindol-2-yl) 2-methoxybenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. It exhibits a wide range of biological activities and has been shown to act as a potent inhibitor of several enzymes. (1,3-Dioxoisoindol-2-yl) 2-methoxybenzoate has several advantages for lab experiments, including its ease of synthesis and availability, but also has some limitations. Future research involving (1,3-Dioxoisoindol-2-yl) 2-methoxybenzoate may focus on its potential use as a drug candidate for the treatment of Alzheimer's disease and as a potential anti-cancer agent.
Méthodes De Synthèse
The synthesis of (1,3-Dioxoisoindol-2-yl) 2-methoxybenzoate involves the reaction of 2-methoxybenzoic acid with phthalic anhydride in the presence of a catalytic amount of sulfuric acid. The resulting product is then subjected to a series of reactions involving phosphorus oxychloride, triethylamine, and acetic anhydride to yield the final product, (1,3-Dioxoisoindol-2-yl) 2-methoxybenzoate.
Applications De Recherche Scientifique
(1,3-Dioxoisoindol-2-yl) 2-methoxybenzoate has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. (1,3-Dioxoisoindol-2-yl) 2-methoxybenzoate has also been shown to act as a potent inhibitor of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase.
Propriétés
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 2-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO5/c1-21-13-9-5-4-8-12(13)16(20)22-17-14(18)10-6-2-3-7-11(10)15(17)19/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDIDMRXIKZDHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

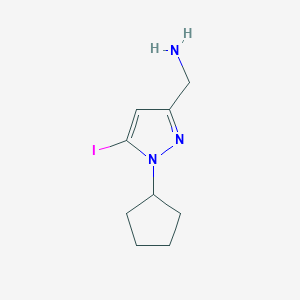
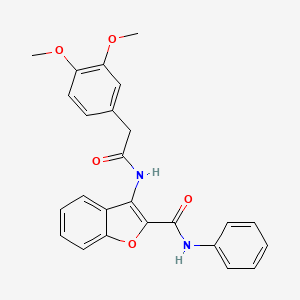
![3-Methoxy-6-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2751380.png)

![Ethyl 1-[(4-methoxyanilino)carbonyl]-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2751382.png)
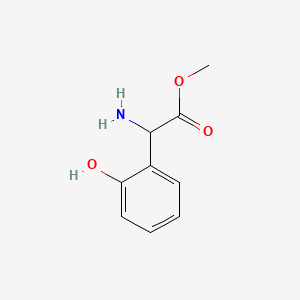
![1-[(3,5-Difluorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine](/img/structure/B2751388.png)

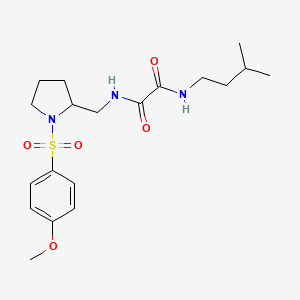
![[4-(Ethenyloxy)phenyl]methanol](/img/structure/B2751391.png)
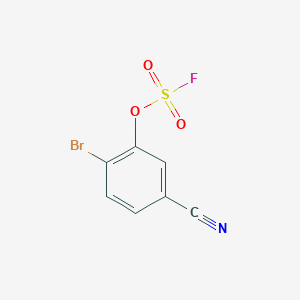
![[(E)-(3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene)amino]urea](/img/structure/B2751394.png)

